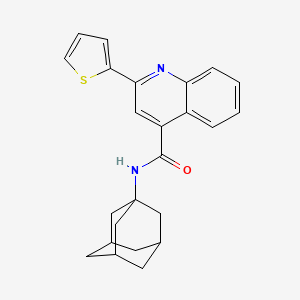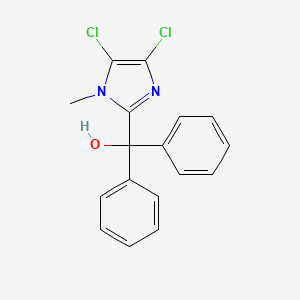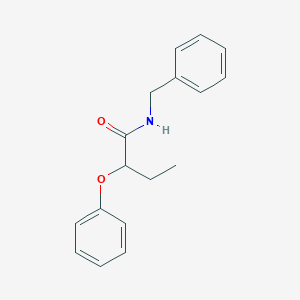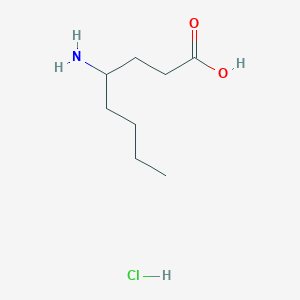
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is widely expressed in various tissues and plays an important role in immune responses, inflammation, and neurodegenerative diseases. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用机制
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor opens a pore that allows the influx of calcium ions and the efflux of potassium ions. This leads to the activation of downstream signaling pathways that regulate various cellular processes. N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide acts as a competitive antagonist of the P2X7 receptor, which blocks the binding of ATP and prevents the opening of the pore. This results in the inhibition of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and chronic inflammation. In neuronal cells, this compound has been shown to promote cell survival and reduce neuronal damage in models of neurodegenerative diseases.
实验室实验的优点和局限性
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a tool compound for studying the P2X7 receptor. It is a selective antagonist of the P2X7 receptor, which avoids off-target effects. It has high potency and can be used at low concentrations, which reduces the risk of toxicity and non-specific effects. However, this compound also has some limitations. It is not a reversible antagonist, which means that its effects are long-lasting and cannot be easily reversed. It also has poor solubility in water, which requires the use of organic solvents for its preparation and use.
未来方向
There are several future directions for the research on N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential therapeutic applications. One direction is to investigate the role of the P2X7 receptor in cancer and the potential of this compound as an anti-cancer agent. Another direction is to optimize the pharmacokinetic properties of this compound to improve its bioavailability and tissue distribution. Finally, the development of more selective and reversible P2X7 receptor antagonists may provide new insights into the physiological and pathological roles of this receptor.
合成方法
The synthesis of N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The key step is the formation of the quinoline ring through a condensation reaction between 2-aminothiophenol and 2-chloro-3-formylquinoline. The resulting intermediate is then reacted with N-1-adamantylamine to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has been widely used as a tool compound to study the P2X7 receptor and its role in various biological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which leads to the suppression of inflammatory responses and the promotion of cell survival. This compound has also been used to investigate the involvement of the P2X7 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-adamantyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(26-24-12-15-8-16(13-24)10-17(9-15)14-24)19-11-21(22-6-3-7-28-22)25-20-5-2-1-4-18(19)20/h1-7,11,15-17H,8-10,12-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHTGQDMUFFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)

![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)



![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)